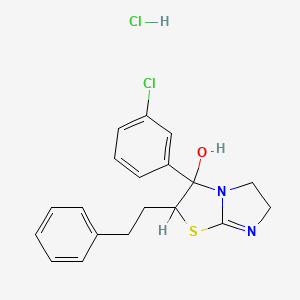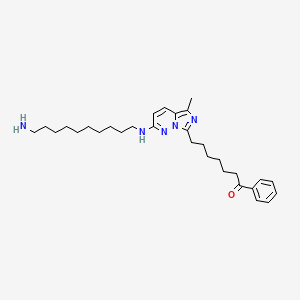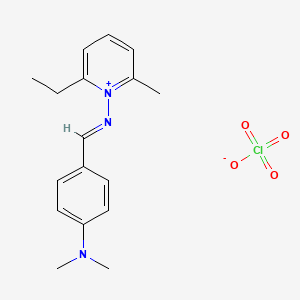
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate is a complex organic compound with a unique structure that combines a pyridinium ring with a dimethylamino-substituted phenyl group
準備方法
The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-(dimethylamino)benzaldehyde and 2-ethyl-6-methylpyridine.
Condensation Reaction: The key step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-ethyl-6-methylpyridine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Formation of Pyridinium Salt: The intermediate Schiff base is then reacted with perchloric acid to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the dimethylamino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinium ring are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-ethyl-6-methylpyridinium perchlorate can be compared with other similar compounds, such as:
1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-5-nitropyridinium perchlorate: This compound has a similar structure but with a nitro group on the pyridinium ring, which may result in different chemical and biological properties.
N,N-dimethyl-4-[(2-methyl-5-nitropyridin-1-ium-1-yl)iminomethyl]aniline: Another related compound with a different substitution pattern on the pyridinium ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
121774-65-0 |
|---|---|
分子式 |
C17H22ClN3O4 |
分子量 |
367.8 g/mol |
IUPAC名 |
4-[(E)-(2-ethyl-6-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C17H22N3.ClHO4/c1-5-16-8-6-7-14(2)20(16)18-13-15-9-11-17(12-10-15)19(3)4;2-1(3,4)5/h6-13H,5H2,1-4H3;(H,2,3,4,5)/q+1;/p-1/b18-13+; |
InChIキー |
SZRBSWQZELFIGD-PUBYZPQMSA-M |
異性体SMILES |
CCC1=CC=CC(=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCC1=CC=CC(=[N+]1N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



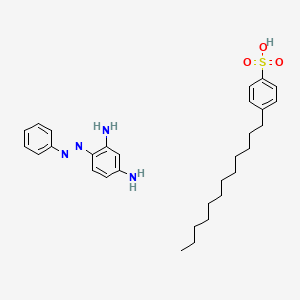
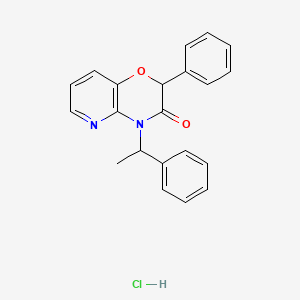
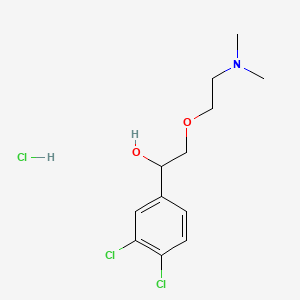

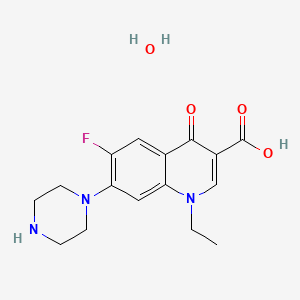


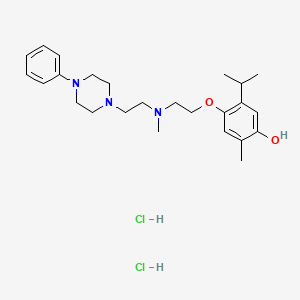
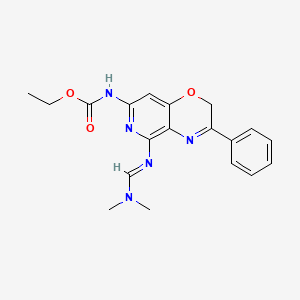
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)

